1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride
Description
1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is a versatile compound with significant applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is known for its unique properties and reactivity, making it a valuable material for scientific research.
Properties
IUPAC Name |
1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZDVFVYYMTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates. This process is crucial in the synthesis of compounds containing the trifluoromethyl group, which plays an important role in pharmaceuticals, agrochemicals, and materials .
Industrial Production Methods: Industrial production methods for this compound often involve advanced organic synthesis techniques, including radical trifluoromethylation. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl sulfoxides or sulfones, while reduction can produce trifluoromethyl sulfides .
Scientific Research Applications
Introduction to 1-[(Trifluoromethyl)sulfanyl]propan-2-amine Hydrochloride
This compound is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on its roles in drug development, chemical synthesis, and potential biological activities.
Structure
The molecular structure can be represented as follows:
This structure includes:
- A trifluoromethyl group (-CF₃)
- A sulfanyl group (-S)
- An amine group (-NH₂)
Medicinal Chemistry
This compound is primarily utilized in the synthesis of pharmaceutical compounds. The trifluoromethyl group enhances the pharmacological properties of drugs, making them more effective against various diseases.
Case Studies
- Antidepressants : Compounds containing the trifluoromethyl group have been shown to improve the efficacy of selective serotonin reuptake inhibitors (SSRIs) . For instance, the incorporation of trifluoromethyl groups has been linked to increased potency and selectivity.
- Anticancer Agents : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group can influence the interaction with biological targets, enhancing therapeutic outcomes .
Organic Synthesis
The compound serves as an intermediate in various organic reactions, including:
- Nucleophilic Substitution Reactions : The amine group can participate in reactions where it acts as a nucleophile, allowing for the synthesis of more complex molecules.
- Synthesis of Specialty Chemicals : It is used in the production of agrochemicals and other specialty chemicals due to its unique reactivity profile .
Biological Activities
Preliminary studies suggest potential biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group may enhance interaction with microbial enzymes, leading to increased efficacy against resistant strains.
Research Findings
- Antimicrobial Studies : In vitro tests have shown that derivatives of this compound exhibit activity against Gram-positive bacteria, indicating potential for development into new antimicrobial agents .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, suggesting its utility in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, making it effective in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(Trifluoromethyl)sulfanyl]ethan-2-amine hydrochloride
- 1-[(Trifluoromethyl)sulfanyl]butan-2-amine hydrochloride
- 1-[(Trifluoromethyl)sulfanyl]pentan-2-amine hydrochloride
Comparison: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is unique due to its specific trifluoromethyl group and propan-2-amine structure. This combination provides distinct reactivity and stability compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in various scientific research applications .
Biological Activity
1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfanyl groups. These functional groups can significantly influence the biological activity of compounds, enhancing their pharmacological properties. This article reviews the biological activities associated with this compound, including its potential applications in antiviral, anticancer, and antimicrobial therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C = Carbon atoms
- H = Hydrogen atoms
- Cl = Chlorine atom
- F = Fluorine atoms
- N = Nitrogen atom
- S = Sulfur atom
The presence of the trifluoromethyl group (-CF3) is known to enhance lipophilicity and metabolic stability, while the sulfanyl group (-S-) can participate in various biochemical interactions.
Antiviral Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiviral activities. For instance, studies have shown that the incorporation of a trifluoromethyl group can improve the potency of inhibitors against viral enzymes, such as reverse transcriptase . The mechanism often involves the modification of enzyme binding affinities, leading to more effective inhibition of viral replication.
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that similar trifluoromethylated compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a related study on trifluoromethylated derivatives showed enhanced antitumor activity compared to standard chemotherapeutics like Doxorubicin, with IC50 values indicating potent inhibition of cell proliferation in several cancer types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl derivative A | A549 (lung cancer) | 22.4 | |
| Trifluoromethyl derivative B | HCT116 (colon cancer) | 17.8 | |
| Doxorubicin | A549 (lung cancer) | 52.1 |
Antimicrobial Activity
The antimicrobial efficacy of compounds with trifluoromethyl and sulfanyl groups has also been documented. Studies have shown that these compounds possess significant antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for these compounds are comparable or superior to those of established antibiotics .
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| E. coli | Trifluoromethyl derivative C | 4.88 |
| S. aureus | Trifluoromethyl derivative D | 3.12 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in viral replication and cancer cell proliferation.
- Cellular Uptake Modulation : The lipophilic nature conferred by the trifluoromethyl group may facilitate better cellular uptake, enhancing overall efficacy.
- Gene Expression Alteration : Studies indicate that such compounds can modulate gene expression related to apoptosis and cell cycle regulation, leading to increased cancer cell death .
Case Studies and Research Findings
A notable study evaluated a series of trifluoromethylated compounds for their anticancer properties against a panel of human cancer cell lines. The results indicated that certain derivatives showed improved efficacy over traditional chemotherapeutics, suggesting a promising avenue for drug development .
Another investigation focused on the antimicrobial properties of similar compounds, revealing potent activity against resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where propan-2-amine reacts with trifluoromethylsulfanyl chloride under controlled conditions. Key parameters include:
- Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfanyl group .
- Temperature : Maintain 0–5°C during reagent addition to reduce side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves purity, while ion-exchange chromatography isolates the hydrochloride salt .
Q. How should researchers characterize the structural and chemical identity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : ¹⁹F NMR confirms the trifluoromethyl group (δ ~ -60 ppm), while ¹H NMR identifies the propan-2-amine backbone (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for NH₂) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₄H₉F₃NS·HCl: calc. 193.6 g/mol) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) assesses purity >98% .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent deliquescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies may arise from:
- Enantiomeric Purity : Chiral HPLC or capillary electrophoresis ensures the absence of stereoisomers, which can alter receptor binding .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ionic strength, as the trifluoromethylsulfanyl group’s hydrophobicity affects solubility and activity .
- Control Experiments : Compare with analogs lacking the CF₃ group to isolate electronic vs. steric effects .
Q. What computational strategies predict the electronic effects of the trifluoromethylsulfanyl substituent?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Mulliken charges to quantify electron-withdrawing effects of the CF₃ group on the amine’s basicity.
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging the group’s hydrophobicity .
Q. How does the hydrochloride salt form influence pharmacokinetic properties?
- Methodological Answer :
- Solubility : Salt formation enhances aqueous solubility (critical for in vivo studies) but reduces logP. Compare free base vs. salt solubility in PBS (pH 7.4) .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate salt vs. free base absorption .
Q. What in silico approaches optimize this compound’s interactions with target enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to cysteine proteases (the sulfanyl group may act as a nucleophile).
- QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with inhibitory activity using Hammett constants .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
